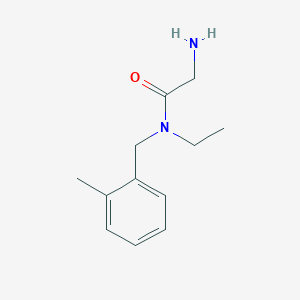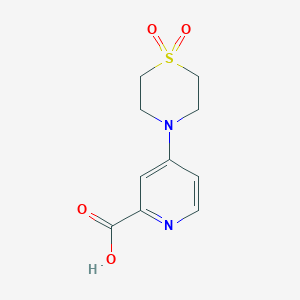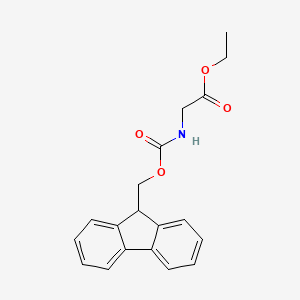
2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, an ethyl group, and a 2-methyl-benzyl group attached to the acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide typically involves the reaction of 2-methyl-benzylamine with ethyl chloroacetate, followed by the addition of ammonia or an amine source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general reaction scheme can be represented as follows:
Step 1: 2-Methyl-benzylamine reacts with ethyl chloroacetate in the presence of a base (e.g., sodium hydroxide) to form an intermediate ester.
Step 2: The intermediate ester undergoes aminolysis with ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides.
科学研究应用
2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological agent.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
相似化合物的比较
Similar Compounds
- 2-Amino-N-ethyl-N-(2-methyl-phenyl)-acetamide
- 2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide
Uniqueness
2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide is unique due to its specific structural features, such as the presence of the 2-methyl-benzyl group
属性
IUPAC Name |
2-amino-N-ethyl-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-14(12(15)8-13)9-11-7-5-4-6-10(11)2/h4-7H,3,8-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZFNOGDOQDXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1C)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine](/img/structure/B7863649.png)
![(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amine](/img/structure/B7863665.png)
amine](/img/structure/B7863670.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol](/img/structure/B7863677.png)
![4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline](/img/structure/B7863691.png)




![2-[Cyclopropyl-(3-nitro-benzyl)-amino]-ethanol](/img/structure/B7863738.png)
![2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol](/img/structure/B7863742.png)
![2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile](/img/structure/B7863751.png)
